Cas no 26266-77-3 (1-Phenanthrenemethanol,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aR,4bS,10aR)-)
26266-77-3 structure
Product Name:1-Phenanthrenemethanol,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aR,4bS,10aR)-
Numero CAS:26266-77-3
MF:C20H34O
MW:290.48336648941
CID:266229
PubChem ID:21117614
Update Time:2025-04-19
1-Phenanthrenemethanol,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aR,4bS,10aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Phenanthrenemethanol,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aR,4bS,10aR)-
- Dihydroabietyl alcohol
- Dihydroabietyl alcohol (technical Mix)
- DIHYDROABIETYL ALCOHOL TECH. GRADE
- DIHYDROABIETYL ALCOHOL TECH. GRADE+
- ABITOL
- ABITOL TECH
- dihydro-abietylalcoho
- hydroabietyl alcohol
- UNII-6770B58N0V
- 1-Phenanthrenemethanol,dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-
- [(1R, 4aR, 4bS, 10aR)-1, 4a-dimethyl-7-propan-2-yl-2, 3, 4, 4b, 5, 6, 7, 9, 10, 10a-decahydrophenanthren-1-yl]methanol
- Q27264084
- Dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol
- [(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthren-1-yl]methanol
- DTXSID6051936
- 26266-77-3
- (1R-(1alpha,4Abeta,4balpha,10aalpha))-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol
- 1-Phenanthrenemethanol, dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-
- EINECS 247-574-0
- 1-Phenanthrenemethanol, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,10aR)-
- [(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol
- HYDROABIETYL ALCOHOL [INCI]
- Abietyl alcohol, dihydro-
- Arbitol E
- 6770B58N0V
-
- Inchi: 1S/C20H34O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14-15,17-18,21H,5-11,13H2,1-4H3/t15?,17-,18-,19-,20+/m0/s1
- Chiave InChI: FLMIYUXOBAUKJM-IUHBKHCYSA-N
- Sorrisi: OC[C@]1(C)CCC[C@]2(C)[C@H]3CCC(C(C)C)C=C3CC[C@H]21
Proprietà calcolate
- Massa esatta: 290.26100
- Massa monoisotopica: 290.261
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 424
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 5.6
- Superficie polare topologica: 20.2A^2
Proprietà sperimentali
- Densità: 0.98
- Punto di ebollizione: 387.4°Cat760mmHg
- Punto di infiammabilità: 131.3°C
- Indice di rifrazione: 1.519
- PSA: 20.23000
- LogP: 5.19380
1-Phenanthrenemethanol,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aR,4bS,10aR)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AZ95823-100mg |
1-Phenanthrenemethanol,dodecahydro-1,4a-dimethyl-7-(1-methylethyl)- |
26266-77-3 | 100mg |
$149.00 | 2024-04-20 |
1-Phenanthrenemethanol,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aR,4bS,10aR)- Letteratura correlata
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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